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molecular formula C5H4F3N3 B1316368 5-(Trifluoromethyl)pyrimidin-2-amine CAS No. 69034-08-8

5-(Trifluoromethyl)pyrimidin-2-amine

Cat. No. B1316368
M. Wt: 163.1 g/mol
InChI Key: OUVVCECMELPNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09023850B2

Procedure details

A 2-L flask fitted with a dry ice condenser and addition funnel was charged with dimethylsulfoxide (500 mL) and a 0.5 M solution of sulfuric acid in dimethylsulfoxide (400 mL), followed by the addition of 2-aminopyrimidine (20.0 g, 211 mmol). The reaction mixture was stirred vigorously for 5 minutes, and then a 1 M solution of iron(II) sulfate in water (60 mL) was added. Trifluoromethyl iodide (200 g, 1.02 moles) was added below the surface of the reaction mixture at room temperature. The reaction mixture was then cooled to 0° C., and 50% aqueous hydrogen peroxide (20 mL, 294 mmol) was added dropwise over one hour. The ice bath was then removed, and the reaction mixture was allowed to warm to room temperature over three hours. The reaction mixture was then carefully neutralized to pH 6.5 with aqueous sodium carbonate. The reaction mixture was then extracted with ethyl acetate (3×300 mL), and the combined organic extracts were dried over magnesium sulfate and concentrated under reduced pressure. The resulting oil was purified by chromatography on silica gel eluting with a hexane/ethyl acetate gradient to afford 4.51 g of the title compound as an off white solid. 1H NMR (CDCl3) δ 8.51 (s, 2H), 5.55 (br s, 2H).
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
iron(II) sulfate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[NH2:6][C:7]1[N:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[F:13][C:14](I)([F:16])[F:15].OO>CS(C)=O.O.S([O-])([O-])(=O)=O.[Fe+2]>[NH2:6][C:7]1[N:12]=[CH:11][C:10]([C:14]([F:16])([F:15])[F:13])=[CH:9][N:8]=1 |f:6.7|

Inputs

Step One
Name
Quantity
500 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 g
Type
reactant
Smiles
NC1=NC=CC=N1
Name
Quantity
400 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
O
Name
iron(II) sulfate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Fe+2]
Step Four
Name
Quantity
200 g
Type
reactant
Smiles
FC(F)(F)I
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-L flask fitted with a dry ice condenser and addition funnel
CUSTOM
Type
CUSTOM
Details
The ice bath was then removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over three hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with ethyl acetate (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by chromatography on silica gel eluting with a hexane/ethyl acetate gradient

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC1=NC=C(C=N1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.51 g
YIELD: CALCULATEDPERCENTYIELD 13.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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